molecular formula C30H50O3 B12431805 (1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

Cat. No.: B12431805
M. Wt: 458.7 g/mol
InChI Key: JCGYBQRUVSZLCH-ZWCCHFHBSA-N
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Description

The compound (1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one is a complex organic molecule characterized by its unique pentacyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and selectivity. Techniques such as copper-catalyzed oxidative dehydrogenative annulation have been explored for similar complex molecules .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one: undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with functional groups such as dihydroxy and ketone groups. Examples include:

Uniqueness

The uniqueness of (1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one lies in its specific pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19?,20?,21?,22?,24?,27-,28+,29-,30+/m1/s1

InChI Key

JCGYBQRUVSZLCH-ZWCCHFHBSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Origin of Product

United States

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